![molecular formula C17H12N2O4S B12548785 N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide CAS No. 840529-64-8](/img/structure/B12548785.png)
N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide is an organic compound that features a naphthalene ring system linked to a benzene ring through a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide typically involves the condensation of naphthalen-1-ylamine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds:
N-(Naphthalen-1-yl)phenazine-1-carboxamide: This compound also features a naphthalene ring and has been studied for its fungicidal properties.
N-Methyl-1-(naphthalen-1-yl)methanamine: Another naphthalene derivative used in organic synthesis and life sciences research.
Uniqueness
This compound is unique due to its combination of a naphthalene ring with a nitrobenzene sulfonamide group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
840529-64-8 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O4S/c20-19(21)15-8-10-16(11-9-15)24(22,23)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H |
InChI Key |
JFQOGTHXAHRJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


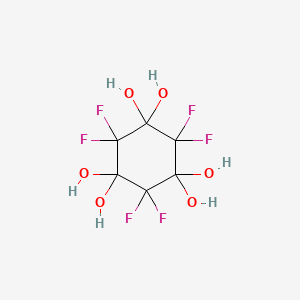
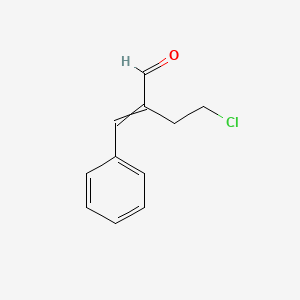
![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)
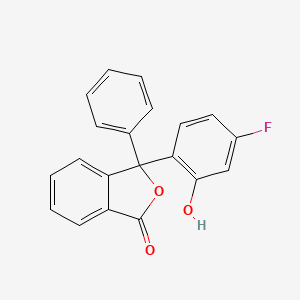
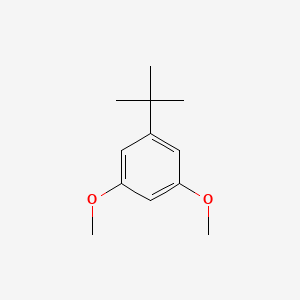

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
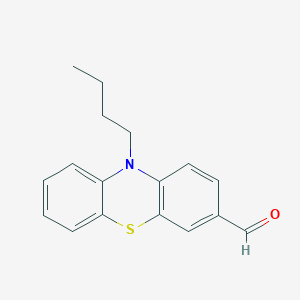
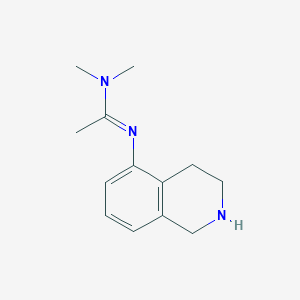

![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)
